molecular formula C34H24O22 B13444345 7,8,9,12,13,14,20,28,29,30,33,34,35-Tridecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaene-4,17,25,38-tetrone CAS No. 113866-64-1

7,8,9,12,13,14,20,28,29,30,33,34,35-Tridecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaene-4,17,25,38-tetrone

Cat. No.: B13444345
CAS No.: 113866-64-1
M. Wt: 784.5 g/mol
InChI Key: IYMHVUYNBVWXKH-UHFFFAOYSA-N
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Description

The compound “7,8,9,12,13,14,20,28,29,30,33,34,35-Tridecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[2017002,1905,10011,16026,31032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaene-4,17,25,38-tetrone” is a highly complex organic molecule characterized by multiple hydroxyl groups and a unique heptacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the heptacyclic core and the introduction of hydroxyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the heptacyclic structure through cyclization of linear precursors.

    Hydroxylation: Introduction of hydroxyl groups using reagents such as osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution may introduce halogens or other functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block for the synthesis of other complex organic molecules.

    Study of Reaction Mechanisms: Provides insights into the mechanisms of cyclization and hydroxylation reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its multiple hydroxyl groups.

    Biological Activity: Investigation of its effects on biological systems.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Exploration of its therapeutic potential in various diseases.

Industry

    Material Science: Use in the development of new materials with unique properties.

    Catalysis: Potential catalyst for various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The multiple hydroxyl groups may form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Polyhydroxy Compounds: Compounds with multiple hydroxyl groups, such as sugars and polyols.

    Cycloalkanes: Compounds with cyclic structures, such as cyclohexane and cyclooctane.

Uniqueness

The uniqueness of this compound lies in its heptacyclic structure and the high number of hydroxyl groups, which confer unique chemical and biological properties.

Properties

CAS No.

113866-64-1

Molecular Formula

C34H24O22

Molecular Weight

784.5 g/mol

IUPAC Name

7,8,9,12,13,14,20,28,29,30,33,34,35-tridecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaene-4,17,25,38-tetrone

InChI

InChI=1S/C34H24O22/c35-10-1-6-15(23(43)19(10)39)16-7(2-11(36)20(40)24(16)44)31(48)54-27-14(5-52-30(6)47)53-34(51)29-28(27)55-32(49)8-3-12(37)21(41)25(45)17(8)18-9(33(50)56-29)4-13(38)22(42)26(18)46/h1-4,14,27-29,34-46,51H,5H2

InChI Key

IYMHVUYNBVWXKH-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O

Origin of Product

United States

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